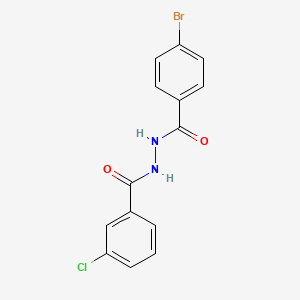

N'-(4-bromobenzoyl)-3-chlorobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-bromobenzaldehyde involves the oxidation of 4-bromobenzyl alcohol . Another related compound, 4-bromobenzoyl chloride, can be synthesized via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Aplicaciones Científicas De Investigación

Quantum Dots and Nanotechnology

Quantum dots (QDs) are nanoscale semiconductor particles that emit light when excited. Researchers have explored using N’-(4-bromobenzoyl)-3-chlorobenzohydrazide as a precursor for synthesizing QDs. These QDs find applications in imaging, solar cells, and biological labeling due to their tunable emission wavelengths and high photostability .

Antibacterial Agents

The compound’s bromine and chlorine substituents contribute to its antibacterial properties. Scientists have investigated its potential as an antimicrobial agent against various pathogens. By understanding its mode of action, researchers can design more effective antibacterial drugs .

Organic Synthesis and Medicinal Chemistry

N’-(4-bromobenzoyl)-3-chlorobenzohydrazide serves as a versatile building block in organic synthesis. Medicinal chemists use it to create novel drug candidates. Its hydrazide moiety can participate in condensation reactions, leading to diverse chemical structures .

Photodynamic Therapy (PDT)

PDT is a cancer treatment that involves light-activated compounds. Researchers have explored the use of this compound as a photosensitizer in PDT. Upon exposure to light, it generates reactive oxygen species, selectively damaging cancer cells .

Corrosion Inhibition

In the field of materials science, N’-(4-bromobenzoyl)-3-chlorobenzohydrazide has been investigated as a corrosion inhibitor for metals. Its adsorption onto metal surfaces forms a protective layer, preventing corrosion and extending material lifespan .

Analytical Chemistry

Researchers use this compound as a reagent for detecting and quantifying specific functional groups in organic molecules. Its unique spectral properties allow for sensitive and selective analysis .

Propiedades

IUPAC Name |

N'-(4-bromobenzoyl)-3-chlorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClN2O2/c15-11-6-4-9(5-7-11)13(19)17-18-14(20)10-2-1-3-12(16)8-10/h1-8H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJYHFWXWCLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(4-bromophenyl)carbonyl]-3-chlorobenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6123248.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)

![4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)

![3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6123260.png)

![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)

![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)

![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)

![4-{[4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B6123315.png)

![(4-chloro-2-methylphenyl){1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6123321.png)